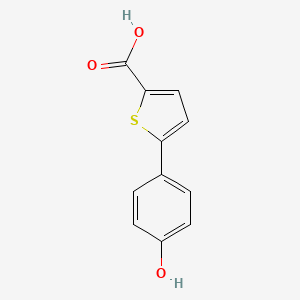

5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-hydroxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFHZPOQBMGGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901249377 | |

| Record name | 5-(4-Hydroxyphenyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116016-57-0 | |

| Record name | 5-(4-Hydroxyphenyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116016-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Hydroxyphenyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid typically involves the condensation of 4-hydroxybenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a dehydrating agent like acetic anhydride. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides, PTSA

Major Products

Oxidation: 5-(4-Oxophenyl)thiophene-2-carboxylic Acid

Reduction: 5-(4-Hydroxyphenyl)thiophene-2-methanol

Substitution: 5-(4-Alkoxyphenyl)thiophene-2-carboxylic Acid

Wissenschaftliche Forschungsanwendungen

5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.

Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

Industry: It is used in the development of organic semiconductors and materials for electronic devices

Wirkmechanismus

The mechanism of action of 5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid is not fully understood. its biological activity is thought to be related to its ability to interact with specific enzymes and receptors in the body. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid

- CAS No.: 116016-57-0

- Molecular Formula : C₁₁H₈O₃S

- Molecular Weight : 220.24 g/mol

- Physical Properties :

Structural Features :

The compound consists of a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-hydroxyphenyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Substituent Modifications on the Thiophene Core

Hydroxyphenyl vs. Benzyloxyphenyl

- 5-(4-(Benzyloxy)phenyl)thiophene-2-carboxylic Acid (7): Key Difference: The hydroxyl group is protected as a benzyl ether. Used as an intermediate in synthesis .

Hydroxyphenyl vs. Alkyl/Functionalized Chains

- 5-(4-Hydroxy-but-1-ynyl)-thiophene-2-carboxylic Acid Methyl Ester (16) :

- 5-(4-Hydroxy-butyl)-thiophene-2-carboxylic Acid Methyl Ester (17): Key Difference: A flexible butyl chain replaces the aromatic hydroxyphenyl group. Impact: Reduced aromatic stacking interactions but improved solubility in non-polar environments .

Carboxylic Acid Positional Isomers

- 5-(4-Carboxyphenyl)-thiophene-3-carboxylic Acid (19) :

Thiophene vs. Heteroaromatic Ring Systems

- 5-Phenylfuran-2-carboxylic Acid :

Functional Group Variations

Hydroxyl vs. Halogen Substituents

- 5-Chlorothiophene-2-carboxylic Acid: Key Difference: Chlorine replaces the hydroxyl group. Impact: Increased electronegativity and lipophilicity, enhancing antibacterial activity but reducing solubility. CAS No.: 527-72-0 .

Amino and Cyano Derivatives

- 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid: Key Difference: Amino group at the 3-position and 4-chlorophenyl at the 5-position. CAS No.: 187949-86-6 .

- 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic Acid: Key Difference: Cyano and methylthio groups enhance electron-withdrawing effects. Impact: Increased reactivity in electrophilic substitutions; used in kinase inhibition studies. Molecular Weight: 309.78 g/mol .

Thioether and Methylthio Derivatives

- 5-(Methylthio)thiophene-2-carboxylic Acid :

- Key Difference : Methylthio group replaces hydroxyphenyl.

- Impact : Higher lipophilicity and sulfur-mediated interactions in biological systems. Molecular Weight: 174.23 g/mol .

Biologische Aktivität

5-(4-Hydroxyphenyl)thiophene-2-carboxylic acid is a compound of increasing interest due to its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

5-(4-Hydroxyphenyl)thiophene-2-carboxylic acid is characterized by its ability to interact with various enzymes and proteins. The hydroxyphenyl group contributes to its antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress in cells. Additionally, it has been shown to inhibit enzymes involved in inflammatory pathways, thus exhibiting significant anti-inflammatory activity.

Cellular Effects

The compound's effects on cellular processes are profound:

- Apoptosis Induction : In cancer cell lines, such as A549 (human lung carcinoma), 5-(4-Hydroxyphenyl)thiophene-2-carboxylic acid has been observed to induce apoptosis by modulating key signaling pathways like MAPK/ERK.

- Gene Expression Modulation : It upregulates genes associated with antioxidant defense while downregulating pro-inflammatory genes, contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanisms underlying the biological activity of this compound include:

- Enzyme Interaction : The compound binds to specific biomolecules, altering their activity. Notably, it inhibits cyclooxygenase enzymes, which play a crucial role in inflammation.

- Nrf2 Activation : It activates nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates antioxidant protein expression, thereby enhancing cellular defense mechanisms against oxidative damage.

Dosage Effects in Animal Models

Research indicates that the biological effects of 5-(4-Hydroxyphenyl)thiophene-2-carboxylic acid are dose-dependent:

- Low Doses : Beneficial effects include reduced oxidative stress and inflammation.

- High Doses : Toxic effects such as liver and kidney damage have been observed, underscoring the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

The compound undergoes metabolism primarily in the liver through phase I and phase II reactions. Cytochrome P450 oxidases facilitate the initial oxidation, followed by conjugation reactions that produce water-soluble metabolites for excretion.

Transport and Distribution

5-(4-Hydroxyphenyl)thiophene-2-carboxylic acid can passively diffuse across cell membranes due to its lipophilic nature. Specific transporters also aid in its uptake and distribution within tissues. Once inside the cell, it tends to accumulate in organelles like mitochondria.

Subcellular Localization

The localization of this compound is critical for its function:

- Predominantly found in the cytoplasm and mitochondria.

- Its activity can be influenced by post-translational modifications such as phosphorylation, which may direct it to specific cellular compartments for enhanced efficacy.

Case Studies and Research Findings

Recent studies have highlighted several aspects of the biological activity of 5-(4-Hydroxyphenyl)thiophene-2-carboxylic acid:

These findings collectively suggest that 5-(4-Hydroxyphenyl)thiophene-2-carboxylic acid possesses significant therapeutic potential across various biological contexts.

Q & A

Q. What are the standard synthetic routes for 5-(4-hydroxyphenyl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves carboxylation or hydrolysis of ester precursors. For example, methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate undergoes base-mediated hydrolysis using K₂CO₃ in dimethylformamide (DMF, 0.1 M) to yield the carboxylic acid derivative . Key variables include:

- Base selection : K₂CO₃ is preferred due to its mild reactivity and compatibility with phenolic hydroxyl groups.

- Solvent choice : DMF facilitates solubility of aromatic intermediates but requires careful removal due to its high boiling point.

- Reaction time : Extended reaction times (>12 hours) may lead to side reactions, such as oxidation of the thiophene ring.

Yield optimization requires monitoring via TLC or HPLC to confirm complete conversion .

Q. What spectroscopic techniques are used to characterize 5-(4-hydroxyphenyl)thiophene-2-carboxylic acid?

- ¹H/¹³C NMR : The thiophene ring protons appear as distinct doublets (δ ~7.0–7.5 ppm), while the phenolic -OH proton is observed as a broad singlet (δ ~9–10 ppm) in DMSO-d₆ .

- IR spectroscopy : A strong absorption band at ~1680–1700 cm⁻¹ confirms the carboxylic acid C=O stretch.

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 220.24 (C₁₁H₈O₃S) .

Q. How does the solubility profile of this compound affect experimental design?

The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO) but is sparingly soluble in aqueous alkaline solutions (pH >10) due to deprotonation of the carboxylic acid group. For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in anti-inflammatory studies involving this compound?

Derivatives of thiophene-2-carboxylic acids, including 5-(4-hydroxyphenyl) analogs, show variable anti-inflammatory activity depending on substitution patterns. For example:

- Hydroxypropoxy substitutions enhance COX-2 inhibition (IC₅₀ ~0.8 µM) but reduce solubility, leading to inconsistent in vivo results .

- Data normalization : Use internal controls (e.g., indomethacin) in parallel assays to validate activity trends.

- Structural analogs : Compare activity with 5-substituted benzo[b]thiophene derivatives to isolate the role of the phenolic group .

Q. What strategies mitigate degradation during storage or handling?

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Molecular docking : Screen derivatives against targets like Nurr1 or COX-2 to prioritize substitutions (e.g., halogenation at the thiophene 3-position) that enhance binding affinity .

- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. What analytical challenges arise in quantifying impurities during scale-up synthesis?

- HPLC-MS : Detect trace impurities (e.g., methyl ester precursors) using reverse-phase C18 columns and a water-acetonitrile gradient (0.1% formic acid).

- Limit of detection (LOD) : Achieve ≤0.1% sensitivity by spiking synthetic standards .

Q. How does the compound’s reactivity with biomolecules influence its mechanism of action?

The carboxylic acid group can form hydrogen bonds with serine residues in enzymatic active sites (e.g., COX-2), while the thiophene ring participates in π-π stacking with aromatic amino acids. Competitive inhibition assays (e.g., with arachidonic acid) validate this interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.